REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[C:6]([C:8]([CH3:11])([CH3:10])[CH3:9])[C:5]([N+:12]([O-:14])=[O:13])=[CH:4][C:3]=1[OH:15].C[O:17][C:18](O[Si](C)(C)C)=[C:19]([CH3:21])[CH3:20].Cl>CN(C=O)C.F[Zn]F>[C:8]([C:6]1[C:5]([N+:12]([O-:14])=[O:13])=[CH:4][C:3]2[O:15][C:18](=[O:17])[C:19]([CH3:21])([CH3:20])[C:2]=2[CH:7]=1)([CH3:11])([CH3:10])[CH3:9]
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Name
|
Pd(tBu3P)2
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Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
16.15 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C(=C1)C(C)(C)C)[N+](=O)[O-])O
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Name
|
|
Quantity
|
80.75 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
25.13 mL
|
Type
|
reactant
|
Smiles
|
COC(=C(C)C)O[Si](C)(C)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
6.093 g
|
Type
|
catalyst
|
Smiles
|
F[Zn]F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
which was flushed with nitrogen
|
Type
|
ADDITION
|
Details
|
was then added to the flask
|
Type
|
TEMPERATURE
|
Details
|
When complete, the reaction mixture was cooled to ambient temperature
|
Type
|
FILTRATION
|
Details
|
filtered through Celite®
|
Type
|
WASH
|
Details
|
The filter cake was washed with MTBE (536.0 mL) and water (893.3 mL)
|
Type
|
ADDITION
|
Details
|
was added to the filtrate
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 15 min
|
Duration
|
15 min
|
Type
|
WAIT
|
Details
|
settled for another 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the organic layer was washed with water (500 mL)
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the organic layer was washed with NaCl (500 mL; 8 wt %)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was obtained as a brown crystalline solid
|
Type
|
CUSTOM
|
Details
|
was then purified through a silica plug
|
Type
|
ADDITION
|
Details
|
The fractions containing product
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C(=CC2=C(C(C(O2)=O)(C)C)C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |